molecular formula C20H20N4O B6574894 5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole CAS No. 1105223-72-0

5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole

Cat. No.: B6574894
CAS No.: 1105223-72-0
M. Wt: 332.4 g/mol
InChI Key: IHYGKNCSHKNNSB-UHFFFAOYSA-N
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Description

The compound 5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole, a member of the benzodiazole family, exhibits intriguing properties for scientific and industrial applications. This compound features a 1,3-benzodiazole ring with substituents that confer unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Starting Materials: : Common starting materials include 4-methylbenzonitrile, ethyl 2-amino-3,4-dimethylbenzoate, and ethyl bromoacetate.

  • Formation of the 1,2,4-oxadiazole Ring: : This step involves the reaction between 4-methylbenzonitrile and ethyl bromoacetate in the presence of a base, forming the 5-(4-methylphenyl)-1,2,4-oxadiazole.

  • Assembly of the Benzodiazole Structure: : Ethyl 2-amino-3,4-dimethylbenzoate is subjected to cyclization with the 5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl moiety under acidic conditions to form the target compound.

Industrial Production Methods

The industrial synthesis of this compound requires scaled-up versions of the aforementioned synthetic routes, with optimizations to increase yield, reduce costs, and ensure reproducibility. Continuous flow reactors and advanced catalysis techniques might be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Can be oxidized by agents like potassium permanganate.

  • Reduction: : Reduction can occur through agents such as lithium aluminium hydride.

  • Substitution: : Electrophilic or nucleophilic substitution reactions, particularly on the phenyl and benzodiazole rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous solution.

  • Reduction: : Lithium aluminium hydride in anhydrous ether.

  • Substitution: : Different halogenating agents or alkyl/aryl halides.

Major Products Formed

  • Oxidation: : Yields carboxylic acids or aldehydes.

  • Reduction: : Produces alcohols or amines.

  • Substitution: : Forms various substituted benzodiazole derivatives.

Scientific Research Applications

This compound has wide-ranging applications:

  • Chemistry: : Utilized as a building block for more complex molecules and in photophysical studies.

  • Biology: : Explored for its potential as a fluorescent marker.

  • Medicine: : Investigated for its antifungal, antibacterial, and anti-inflammatory properties.

  • Industry: : Employed in the development of materials with specific optical properties.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets, such as enzymes or cellular receptors. It can bind to these targets, modulating their activity through:

  • Binding Affinity: : The substituents enhance binding affinity to specific enzymes.

  • Pathway Modulation: : Influences pathways like signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar compounds include:

  • 5,6-dimethyl-1-{2-[5-phenyl-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole

  • 5,6-dimethyl-1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole

Compared to these analogs, 5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole features a methyl group on the phenyl ring, which enhances its chemical stability and biological activity.

There you have it—a thorough dive into the fascinating world of this compound. Hope you found it helpful! If there's more you need to know, just ask!

Properties

IUPAC Name

3-[2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-13-4-6-16(7-5-13)20-22-19(23-25-20)8-9-24-12-21-17-10-14(2)15(3)11-18(17)24/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYGKNCSHKNNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)CCN3C=NC4=C3C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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